molecular formula C20H14FNO B14261520 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- CAS No. 210549-74-9

2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl-

Cat. No.: B14261520
CAS No.: 210549-74-9
M. Wt: 303.3 g/mol
InChI Key: HSSYZQCKKJBLNW-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoroindole with benzophenone in the presence of a suitable catalyst. The reaction conditions often involve heating under reflux with a solvent such as ethanol or acetonitrile. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase 3 beta (GSK-3β) and cyclooxygenase (COX), leading to anti-inflammatory and anticancer effects. Additionally, it can bind to receptor tyrosine kinases, modulating cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-difluoro-1,3-dihydro-2H-indol-2-one
  • 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
  • 5-Fluoro-1,3-dihydro-2H-inden-2-one

Uniqueness

2H-Indol-2-one, 5-fluoro-1,3-dihydro-3,3-diphenyl- is unique due to the presence of both fluorine and diphenyl groups, which enhance its chemical stability and biological activity. Compared to other similar compounds, it exhibits a broader range of applications and higher potency in various biological assays .

Properties

CAS No.

210549-74-9

Molecular Formula

C20H14FNO

Molecular Weight

303.3 g/mol

IUPAC Name

5-fluoro-3,3-diphenyl-1H-indol-2-one

InChI

InChI=1S/C20H14FNO/c21-16-11-12-18-17(13-16)20(19(23)22-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,22,23)

InChI Key

HSSYZQCKKJBLNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)F)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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